Hexanoic acid, 6-chloro-3,3,4,4,5,5,6,6-octafluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexanoic acid, 6-chloro-3,3,4,4,5,5,6,6-octafluoro- is a fluorinated carboxylic acid derivative. This compound is characterized by the presence of multiple fluorine atoms and a chlorine atom, which significantly alter its chemical properties compared to non-fluorinated analogs. It is used in various scientific and industrial applications due to its unique chemical structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of hexanoic acid, 6-chloro-3,3,4,4,5,5,6,6-octafluoro- typically involves the fluorination of hexanoic acid derivatives. One common method includes the use of hexanoic acid as a starting material, which undergoes chlorination and subsequent fluorination under controlled conditions. The reaction conditions often involve the use of fluorinating agents such as sulfur tetrafluoride or cobalt trifluoride at elevated temperatures and pressures .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of specialized equipment to handle highly reactive fluorinating agents is essential to ensure safety and efficiency in the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Hexanoic acid, 6-chloro-3,3,4,4,5,5,6,6-octafluoro- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding ketones or aldehydes.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Substitution: Formation of substituted derivatives with various functional groups.
Reduction: Formation of hexanol derivatives.
Oxidation: Formation of hexanone or hexanal derivatives.
Wissenschaftliche Forschungsanwendungen
Hexanoic acid, 6-chloro-3,3,4,4,5,5,6,6-octafluoro- is used in various scientific research applications, including:
Biology: In studies involving the interaction of fluorinated compounds with biological systems.
Medicine: Potential use in the development of pharmaceuticals due to its unique reactivity and stability.
Wirkmechanismus
The mechanism of action of hexanoic acid, 6-chloro-3,3,4,4,5,5,6,6-octafluoro- involves its interaction with various molecular targets. The presence of multiple fluorine atoms can enhance the compound’s ability to form strong hydrogen bonds and interact with hydrophobic regions of proteins and other biomolecules. This can lead to alterations in the structure and function of these molecules, making the compound useful in various biochemical applications .
Vergleich Mit ähnlichen Verbindungen
- Hexanoic acid, 3,5,5-trimethyl-
- Hexanoic acid, 4,4,5,5,6,6,6-heptafluoro-3,3-bis(trifluoromethyl)-
- Hexanoic acid, 4-methyl-
Comparison: Hexanoic acid, 6-chloro-3,3,4,4,5,5,6,6-octafluoro- is unique due to the presence of both chlorine and multiple fluorine atoms, which significantly enhance its chemical stability and reactivity compared to non-fluorinated or less fluorinated analogs. This makes it particularly valuable in applications requiring high thermal stability and resistance to chemical degradation .
Eigenschaften
CAS-Nummer |
131118-32-6 |
---|---|
Molekularformel |
C6H3ClF8O2 |
Molekulargewicht |
294.53 g/mol |
IUPAC-Name |
6-chloro-3,3,4,4,5,5,6,6-octafluorohexanoic acid |
InChI |
InChI=1S/C6H3ClF8O2/c7-6(14,15)5(12,13)4(10,11)3(8,9)1-2(16)17/h1H2,(H,16,17) |
InChI-Schlüssel |
QXDXLDFUTQMBLB-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(=O)O)C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.